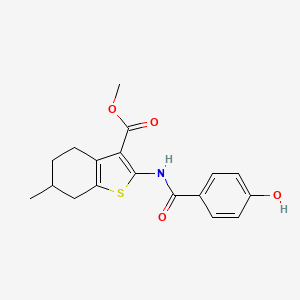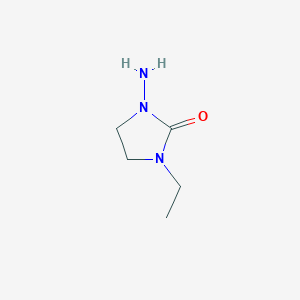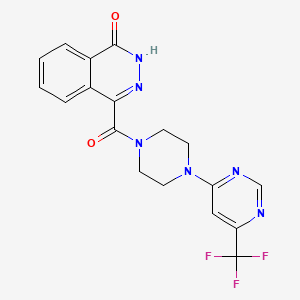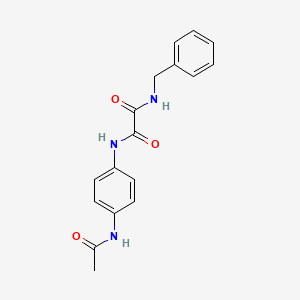
N1-(4-acetamidofenil)-N2-benciloxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-acetamidophenyl)-N-benzyloxamide is an organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acetamidophenyl group and a benzyloxamide group, which contribute to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
N’-(4-acetamidophenyl)-N-benzyloxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Target of Action
The primary target of N1-(4-acetamidophenyl)-N2-benzyloxalamide, also known as Acetaminophen, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain .
Mode of Action
N1-(4-acetamidophenyl)-N2-benzyloxalamide acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of N1-(4-acetamidophenyl)-N2-benzyloxalamide primarily affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it disrupts the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, fever, and pain signals in the body .
Pharmacokinetics
The pharmacokinetic properties of N1-(4-acetamidophenyl)-N2-benzyloxalamide include its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, it is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it exerts its analgesic and antipyretic effects . The compound is metabolized in the liver and excreted in the urine .
Result of Action
The primary result of N1-(4-acetamidophenyl)-N2-benzyloxalamide’s action is the reduction of pain and fever . By inhibiting the production of prostaglandins, it decreases the intensity of pain signals sent to the brain and reduces the body’s set temperature during a fever .
Action Environment
The action, efficacy, and stability of N1-(4-acetamidophenyl)-N2-benzyloxalamide can be influenced by various environmental factors. These include the pH of the stomach , which can affect the absorption of the drug, and the presence of other drugs , which can interact with it and alter its effects . Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the drug’s action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-acetamidophenyl)-N-benzyloxamide typically involves the reaction of 4-acetamidophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-acetamidophenol in a suitable solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture for several hours to ensure complete reaction.
Step 5: Purify the product using techniques such as column chromatography.
Industrial Production Methods
Industrial production of N’-(4-acetamidophenyl)-N-benzyloxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-acetamidophenyl)-N-benzyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Comparación Con Compuestos Similares
N’-(4-acetamidophenyl)-N-benzyloxamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)acetamide: Known for its analgesic and antipyretic properties.
N-benzyloxyacetamide: Used in organic synthesis as a protecting group for amines.
N-(4-hydroxyphenyl)acetamide:
Propiedades
IUPAC Name |
N'-(4-acetamidophenyl)-N-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-7-9-15(10-8-14)20-17(23)16(22)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGDKXEHUGVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B2446010.png)
![3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2446011.png)
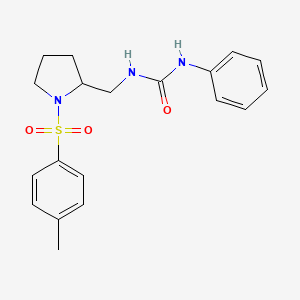
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B2446013.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![N'-(2,6-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2446020.png)

